molecular formula C17H14N4O4 B10982309 N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide

Cat. No.: B10982309
M. Wt: 338.32 g/mol
InChI Key: NFBZUFFDMHVIAG-UHFFFAOYSA-N
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Description

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide is a complex organic compound that features a chromone ring and a pyrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehyde with an appropriate amine to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromone ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The chromone ring structure allows it to interact with DNA and proteins, thereby affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide is unique due to its specific combination of a chromone ring and a pyrazine carboxamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-[3-oxo-3-[(4-oxochromen-6-yl)amino]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H14N4O4/c22-14-4-8-25-15-2-1-11(9-12(14)15)21-16(23)3-5-20-17(24)13-10-18-6-7-19-13/h1-2,4,6-10H,3,5H2,(H,20,24)(H,21,23)

InChI Key

NFBZUFFDMHVIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCNC(=O)C3=NC=CN=C3)C(=O)C=CO2

Origin of Product

United States

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